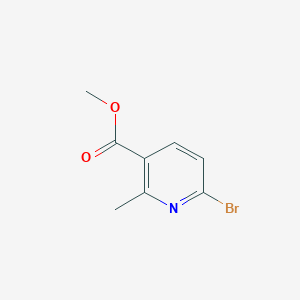
Methyl 6-bromo-2-methylpyridine-3-carboxylate
描述
Methyl 6-bromo-2-methylpyridine-3-carboxylate: is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the pyridine ring
作用机制
In terms of its mode of action, it would depend on the specific biochemical context in which this compound is used. For instance, in the Suzuki–Miyaura coupling, a type of cross-coupling reaction used in organic chemistry to form carbon-carbon bonds, organoboron compounds are often used as reagents .
As for the environmental factors, they can greatly influence the stability and efficacy of the compound. Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and its interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of 2-methylpyridine-3-carboxylate: One common method involves the bromination of 2-methylpyridine-3-carboxylate using bromine or bromine-containing reagents under controlled conditions. The reaction typically occurs in the presence of a catalyst or under UV light to facilitate the substitution of a hydrogen atom with a bromine atom at the 6th position.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 2-methylpyridine-3-carboxylate is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. This method allows for the selective introduction of the bromine atom at the desired position.
Industrial Production Methods: Industrial production of Methyl 6-bromo-2-methylpyridine-3-carboxylate typically involves large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions:
Substitution Reactions: Methyl 6-bromo-2-methylpyridine-3-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to remove the bromine atom and form the corresponding dehalogenated product.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or alkyl groups using boronic acids and palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
科学研究应用
Chemistry:
Building Block in Organic Synthesis: Methyl 6-bromo-2-methylpyridine-3-carboxylate is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates for treating diseases such as cancer and infections.
Industry:
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and advanced coatings.
相似化合物的比较
2-Bromo-6-methylpyridine: Similar structure but lacks the carboxylate ester group.
Methyl 4-bromo-2-methylpyridine-5-carboxylate: Similar structure but with the bromine atom at a different position.
6-Bromo-2-picoline: Similar structure but lacks the carboxylate ester group.
Uniqueness: Methyl 6-bromo-2-methylpyridine-3-carboxylate is unique due to the specific positioning of the bromine, methyl, and carboxylate ester groups on the pyridine ring. This unique arrangement allows for specific reactivity and applications in organic synthesis, making it a valuable compound in various research and industrial contexts.
属性
IUPAC Name |
methyl 6-bromo-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSAAJMOCIAPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227562-32-4 | |
| Record name | methyl 6-bromo-2-methylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


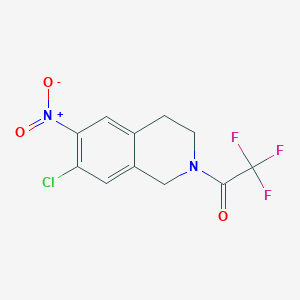
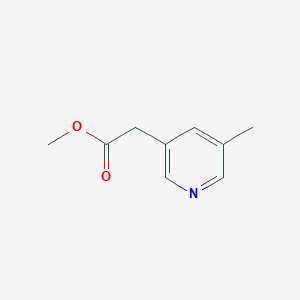
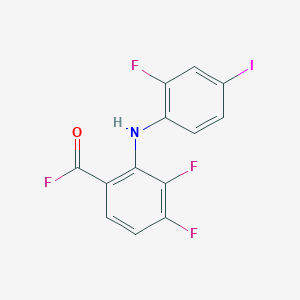
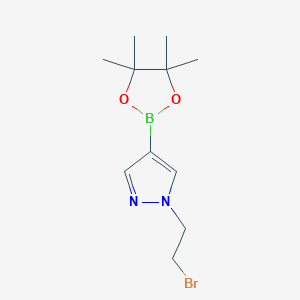
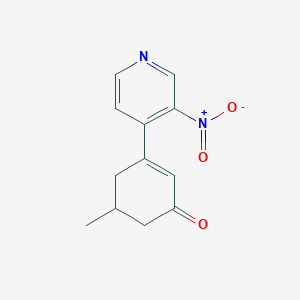
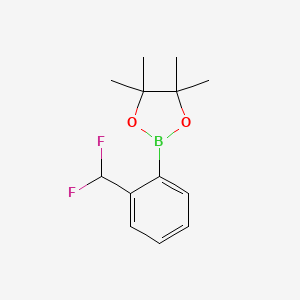
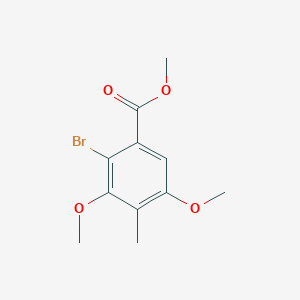
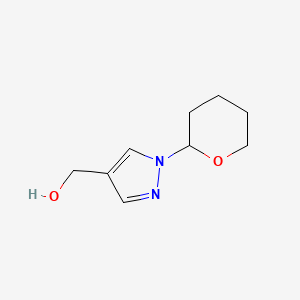
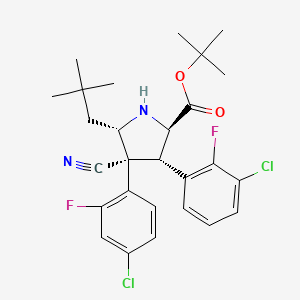
![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)
![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)


![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)
